3-Acrylamido-4-methoxybenzamide
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Overview
Description
3-Acrylamido-4-methoxybenzamide is a chemical compound with significant applications in various scientific fields. It is known for its unique structural properties and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acrylamido-4-methoxybenzamide typically involves the acylation of 4-methoxybenzamide with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Acrylamido-4-methoxybenzamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction reactions typically result in the formation of amides or amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acrylamido-4-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Acrylamido-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting the synthesis or breakdown of various biomolecules.
Protein Interactions: It can interact with proteins, altering their structure and function.
Comparison with Similar Compounds
3-Acrylamido-4-methoxybenzamide is similar to other benzamide derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
N,N-Dimethyl 4-methoxybenzamide: This compound has a similar structure but different functional groups.
N-[3-(allyloxy)phenyl]-4-methoxybenzamide: Another related compound with variations in the acyl group.
Properties
IUPAC Name |
4-methoxy-3-(prop-2-enoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-10(14)13-8-6-7(11(12)15)4-5-9(8)16-2/h3-6H,1H2,2H3,(H2,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHRDHGZRADSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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